molecular formula C6H6O3 B077410 Furfuryl formate CAS No. 13493-97-5

Furfuryl formate

Cat. No. B077410
CAS RN: 13493-97-5
M. Wt: 126.11 g/mol
InChI Key: FPRQARNPKWVCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfuryl formate, also known as 2-Furylmethyl formate or Furfuryl methanoate, is a chemical compound with the molecular formula C6H6O3 . It has a molecular weight of 126.1100 .


Molecular Structure Analysis

The molecular structure of Furfuryl formate can be represented by the InChI string: InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2 .


Physical And Chemical Properties Analysis

Furfuryl formate has a density of 1.2±0.1 g/cm3, a boiling point of 170.9±15.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.7±3.0 kJ/mol and a flash point of 57.1±20.4 °C . Its index of refraction is 1.465, and it has a molar refractivity of 30.0±0.3 cm3 .

Scientific Research Applications

  • Efficient Synthesis of Furfuryl Alcohol from Corncob :

    • Applications : Manufacturing resins, vitamin C, perfumes, lubricants, plasticizers, fuel additives, biofuels, and other furan-based chemicals.
    • Method : Combines chemocatalysis and biocatalysis to valorize lignocellulosic materials into biofurans like furfuryl alcohol, which is closely related to furfuryl formate (Qin, Di, & He, 2022).
  • Acid-Catalyzed Conversion of Xylose :

    • Applications : Understanding solvent interactions in the conversion of xylose to furfural, an intermediate in producing furfuryl formate.
    • Insights : Alcohols can stabilize reactive intermediates and promote the formation of furfural, a key precursor to furfuryl formate (Hu et al., 2014).
  • Furans in Ground Roasted and Espresso Coffee :

    • Applications : Understanding the formation of furanic compounds like furfuryl formate during coffee roasting.
    • Findings : Furfuryl formate levels are significantly increased in espresso samples compared to ground coffee (Petisca et al., 2013).
  • Furfural Hydrogenation :

    • Applications : Conversion of furfural to furfuryl alcohol, which is related to furfuryl formate.
    • Findings : The process is weakly structure-sensitive over Ru nanoparticles, providing insight into the conversion mechanisms relevant to furfuryl formate (Durndell et al., 2019).
  • Acid-catalyzed Polycondensation of Furfuryl Alcohol :

    • Applications : Understanding mechanisms of reaction and transformation in furfuryl alcohol polycondensation, relevant to the chemistry of furfuryl formate.
    • Insights : Investigates the formation of conjugated sequences and branching reactions in poly(furfuryl) chains (Choura, Belgacem, & Gandini, 1996).
  • Furfural A Hemicellulose/Xylose-derived Biochemical

    :

    • Applications : Production of furfural for use in oil refining, plastics, pharmaceutical, and agrochemical industries.
    • Relevance : Furfural is a key precursor for compounds like furfuryl formate (Mamman et al., 2008).
  • Hydrogenation of Furfural without External Hydrogen :

    • Applications : Conversion of furfural to furfuryl alcohol using formic acid as a hydrogen source, which is pertinent to the chemistry of furfuryl formate (Xu et al., 2020).
  • Electrochemical Conversion of Furfural :

    • Applications : Sustainable and green alternative to convert furfural, a key step in producing related compounds like furfuryl formate (Cao et al., 2020).
  • Hydrogenation of Furfural on Cu/SiO2 Catalysts :

    • Applications : Insights into the hydrogenation/hydrodeoxygenation of furfural, relevant to the synthesis of related compounds like furfuryl formate (Sitthisa et al., 2011).
  • Pretreatment Severity and Major Degradation Products :

    • Applications : Investigates the influence of pretreatment severity on yield of sugar and major degradation products including furfural, a precursor to furfuryl formate (Um & Walsum, 2012).

properties

IUPAC Name

furan-2-ylmethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-8-4-6-2-1-3-9-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRQARNPKWVCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878890
Record name 2-Furanmethanol, formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow liquid; Ethereal aroma
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.165-1.171 (20°)
Record name Furfuryl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2078/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Furfuryl formate

CAS RN

13493-97-5
Record name Furfuryl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13493-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013493975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanol, 2-formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L99DDQ762
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furfuryl formate
Reactant of Route 2
Reactant of Route 2
Furfuryl formate
Reactant of Route 3
Reactant of Route 3
Furfuryl formate
Reactant of Route 4
Reactant of Route 4
Furfuryl formate
Reactant of Route 5
Reactant of Route 5
Furfuryl formate
Reactant of Route 6
Reactant of Route 6
Furfuryl formate

Citations

For This Compound
311
Citations
WR Edwards Jr, LH Reeves - Journal of the American Chemical …, 1942 - ACS Publications
… Furfuryl formate is a colorless liquid with a pleasant odor; b. p. … In an initial attempt to investigate this, furfuryl formate (0.45 mole… Moreland on tomato leaves showed furfuryl formate to be …
Number of citations: 14 pubs.acs.org
L Xu, R Nie, X Lyu, J Wang, X Lu - Fuel Processing Technology, 2020 - Elsevier
… Using molecular H 2 as hydrogen source not only affords low conversion but also leads to over-hydrogenation of FOL and generation of furfuryl formate (FF). This catalyst is very stable …
Number of citations: 63 www.sciencedirect.com
C Petisca, T Pérez-Palacios, A Farah, O Pinho… - Food and Bioproducts …, 2013 - Elsevier
… In espresso samples, the levels of 2-methylfuran, 2-furfural, furfuryl formate, 5-methylfurfural and furfuryl acetate were largely increased while the proportion of furfuryl alcohol was …
Number of citations: 120 www.sciencedirect.com
JS Ribeiro, F Augusto, TJG Salva, RA Thomaziello… - Analytica Chimica …, 2009 - Elsevier
… The flavor of furfuryl formate is associated to malt, fruits and cereal aromas, while 5-methyl-2-furancarboxyaldehyde has a spicy, candy and slightly caramel odor [37]. 4-Ethylguaiacol …
Number of citations: 149 www.sciencedirect.com
H Li, X Ming, Z Liu, L Xu, D Xu, L Hu, H Mo… - Ultrasonics …, 2021 - Elsevier
… Furfuryl formate was only detected in 60- to 120-month-old vinegar and MF-3 h vinegar, which could be … , 2-methylbutyl acetate, isovaleric acid, furfuryl formate, and isobutyl acetate. …
Number of citations: 7 www.sciencedirect.com
F Yin, X Zhang, S Song, T Han, E Karangwa - European Food Research …, 2016 - Springer
… -tert-butyl-2,6-dimethylacetophenone, furfuryl alcohol and oleic acid showed significantly negative correlation to it; acidic note showed significantly negative correlation to furfuryl formate…
Number of citations: 15 link.springer.com
CR Kinney, MJ Kolbezen - Journal of the American Chemical …, 1942 - ACS Publications
… Moreland on tomato leaves showed furfuryl formate to be ineffective in giving an … Furfuryl formate has been prepared infair yield by the reaction between furfuryl alcohol and acetyl …
Number of citations: 22 pubs.acs.org
R Kipkorir, S Muhoho, P Muliro, B Mugendi… - Asian Journal of …, 2015 - opus4.kobv.de
… pulper showed higher intensity for furfuryl formate, but were not … alcohol acetate and furfuryl formate whose concentration … levels of furfural and furfuryl formate occur in higher amounts …
Number of citations: 7 opus4.kobv.de
C Petisca, T Pérez-Palacios, A Farah, O Pinho… - 2012 - repositorio-aberto.up.pt
… In espresso samples, the levels of 2-methylfuran, 2-furfural, furfuryl formate, 5-methylfurfural and furfuryl acetate were largely increased while the proportion of furfuryl alcohol was …
Number of citations: 0 repositorio-aberto.up.pt
AC Matsheku, MC Maumela, BCE Makhubela - RSC Sustainability, 2023 - pubs.rsc.org
… ; however, there seem to be some traces of furfuryl formate. The effects of reaction time on FFA … There were no traces of furfuryl formate produced at 6 hours (ESI-Fig. 17†). Therefore, the …
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.